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Cat. No.: B1529158 Get Quote

Introduction
Isothiazol-5-amine hydrochloride is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. As a derivative of the isothiazole ring system, it

serves as a valuable building block in the synthesis of various biologically active molecules.[1]

A thorough understanding of its structural and electronic properties is paramount for its

effective utilization in research and development. This technical guide provides an in-depth

analysis of the spectroscopic data for isothiazol-5-amine hydrochloride, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

methodologies for data acquisition are detailed, and the interpretation of the spectral features is

discussed within the framework of the compound's molecular structure.

Molecular Structure and Spectroscopic Overview
Isothiazol-5-amine hydrochloride (CAS No: 92815-50-4) possesses a five-membered

aromatic isothiazole ring substituted with an amino group at the 5-position.[2] The

hydrochloride salt form ensures stability and enhances solubility in polar solvents. The key

structural features to be elucidated by spectroscopy are the isothiazole ring protons and

carbons, the N-H bonds of the amino group, and the overall molecular mass and fragmentation

pattern.

A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C

NMR spectroscopy will provide detailed information about the carbon-hydrogen framework. IR

spectroscopy will identify characteristic functional groups, particularly the amine and the
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aromatic ring. Mass spectrometry will confirm the molecular weight and offer insights into the

molecule's stability and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in

a molecule. For isothiazol-5-amine hydrochloride, both ¹H and ¹³C NMR are critical for

structural verification.

¹H NMR Spectral Data
The ¹H NMR spectrum of isothiazol-5-amine hydrochloride is expected to show distinct

signals corresponding to the protons on the isothiazole ring and the amine group. The chemical

shifts are influenced by the electron-withdrawing nature of the sulfur and nitrogen heteroatoms

and the electronic effect of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for Isothiazol-5-amine Hydrochloride

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 ~8.7 Doublet ~4.7

H4 ~7.3 Doublet ~4.7

NH₂ Broad singlet - -

Note: Predicted values are based on typical chemical shifts for isothiazole derivatives.[3] The

exact values can vary based on the solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in the isothiazole ring are influenced by their proximity to

the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isothiazol-5-amine Hydrochloride
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Carbon Predicted Chemical Shift (δ, ppm)

C3 ~150

C4 ~120

C5 ~165

Note: Predicted values are based on general ranges for substituted isothiazoles.[4][5]

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data

interpretation.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of isothiazol-5-amine hydrochloride.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5

mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Data Acquisition Parameters:

¹H NMR:

Pulse sequence: Standard single-pulse experiment (zg30).

Spectral width: ~16 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay (d1): 1-5 seconds.
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¹³C NMR:

Pulse sequence: Proton-decoupled pulse program (zgpg30).

Spectral width: ~240 ppm.

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation delay (d1): 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of isothiazol-5-amine hydrochloride will exhibit characteristic absorption

bands for the N-H bonds of the amine, the C=C and C=N bonds of the aromatic ring, and the

C-H bonds.

Table 3: Characteristic IR Absorption Bands for Isothiazol-5-amine Hydrochloride

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (amine salt) 3200-2800 Strong, Broad

C-H Stretch (aromatic) 3100-3000 Medium

C=N Stretch (ring) ~1620 Medium

C=C Stretch (ring) ~1550 Medium

N-H Bend (amine) ~1600 Medium

Note: These are typical ranges and the exact positions can be influenced by the solid-state

packing and hydrogen bonding.[6]

Experimental Protocol for IR Data Acquisition
Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid isothiazol-5-amine hydrochloride sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:
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Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean ATR crystal should be recorded prior to the sample

measurement.

Workflow for IR Analysis
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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern upon ionization.

Mass Spectral Data
For isothiazol-5-amine hydrochloride, the mass spectrum will show the molecular ion peak

corresponding to the free base (isothiazol-5-amine) after the loss of HCl.

Table 4: Expected Mass Spectral Data for Isothiazol-5-amine
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Ion m/z (calculated)

[M+H]⁺ (protonated molecule) 101.02

[M]⁺˙ (molecular ion) 100.01

Note: The observed m/z values will depend on the ionization technique used.[7]

Experimental Protocol for MS Data Acquisition
Instrumentation:

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or

Electron Impact - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of isothiazol-5-amine hydrochloride in a suitable solvent such as

methanol or acetonitrile/water.

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography

system.

Data Acquisition Parameters (ESI-MS):

Ionization mode: Positive ion mode.

Mass range: m/z 50-500.

Capillary voltage and cone voltage should be optimized to maximize the signal of the

molecular ion.

Workflow for MS Analysis
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Caption: Workflow for Mass Spectrometry analysis.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile

of isothiazol-5-amine hydrochloride, enabling its unambiguous identification and

characterization. The data presented in this guide, along with the detailed experimental

protocols, serve as a valuable resource for researchers and scientists working with this

important heterocyclic compound. Adherence to rigorous experimental and analytical

procedures is essential for ensuring the scientific integrity and trustworthiness of the obtained

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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